![molecular formula C7H6ClN3O2S B2712303 4-Nitrobenzo[d]thiazol-5-amine hydrochloride CAS No. 2230808-51-0](/img/structure/B2712303.png)
4-Nitrobenzo[d]thiazol-5-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include 4-Nitrobenzo[d]thiazol-5-amine hydrochloride, often involves coupling substituted 2-amino benzothiazoles with other compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This structure is part of the azole heterocycles that include imidazoles and oxazoles .Physical And Chemical Properties Analysis
This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .Scientific Research Applications
Organic Synthesis
Research has demonstrated the utility of related nitrobenzo[d]thiazol compounds in organic synthesis. For instance, Besson, Guillard, and Rees (2000) improved the synthesis of thiazoloquinazolines from 2-amino-5-nitrobenzonitrile using microwave irradiation, highlighting the role of nitrobenzo[d]thiazol derivatives in facilitating heterocyclic ring formations (T. Besson, J. Guillard, C. Rees, 2000). Similarly, Androsov (2008) discussed the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing the diverse reactivity of nitrophenyl-thiadiazole derivatives in creating nitrogenous heterocycles (D. A. Androsov, 2008).
Material Science
In the field of material science, Křupková et al. (2013) utilized 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar reactivity profiles to 4-Nitrobenzo[d]thiazol-5-amine hydrochloride, for the solid-phase synthesis of heterocyclic scaffolds, indicating the potential of nitrobenzo[d]thiazol derivatives in the development of new materials (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
Medicinal Chemistry
Although specific applications of this compound in medicinal chemistry were not highlighted in the search results, related compounds have been studied for their biological activities. For example, Galkina et al. (2018) explored the antibacterial and antimycotic activities of 5-amino-substituted derivatives of 4-nitrofurazane, illustrating the potential of nitrobenzo[d]thiazol derivatives in developing new antimicrobial agents (I. V. Galkina, G. L. Takhautdinova, K. A. Ivshin, K. Khayarov, D. R. Islamov, Y. V. Bakhtiyarova, L. N. Yamalieva, O. N. Kataeva, V. Galkin, 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been shown to exhibit anti-tubercular activity .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
properties
IUPAC Name |
4-nitro-1,3-benzothiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S.ClH/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12;/h1-3H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGBQZDYZAQBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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